5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one
Overview
Description
5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one is a heterocyclic compound that features a furan ring with a hydroxyl group and a trifluoromethyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one typically involves the reaction of trifluoromethyl-containing 1,3-diketones with oxalyl chloride to form 5-substituted 4-(trifluoroacetyl)furan-2,3-diones. These intermediates are then reacted with azomethines to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism by which 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity is likely due to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The exact molecular targets and pathways, however, require further research for comprehensive understanding.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-5-(trichloromethyl)dihydrofuran-2(3H)-one: Similar in structure but contains a trichloromethyl group instead of a trifluoromethyl group.
2-Imino-2,5-dihydrofuranones: These compounds exhibit a wide range of biological activities and are used in medicine and agriculture.
Uniqueness
5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
5-hydroxy-5-(trifluoromethyl)oxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c6-5(7,8)4(10)2-1-3(9)11-4/h10H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWWZFJVMSFHSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554087 | |
Record name | 5-Hydroxy-5-(trifluoromethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117192-54-8 | |
Record name | 5-Hydroxy-5-(trifluoromethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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